molecular formula C22H26BrN3O2S B3012156 (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide CAS No. 1180036-99-0

(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide

Numéro de catalogue: B3012156
Numéro CAS: 1180036-99-0
Poids moléculaire: 476.43
Clé InChI: QKPMIHSMCHNNDF-YJACDMIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide is a hydrobromide salt featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a morpholine ring at position 2. The Z-configuration indicates the spatial arrangement of substituents around the thiazole-2(3H)-ylidene moiety. This compound is structurally related to cardioprotective agents, as evidenced by its analog N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide, which demonstrated superior cardioprotective activity compared to Levocarnitine and Mildronate in hypoxia models .

Key structural attributes influencing its activity include:

  • Thiazole Ring: A heterocyclic scaffold known for modulating biological activity through π-π interactions and hydrogen bonding.
  • Morpholine Substituent: Enhances solubility and bioavailability due to its polar oxygen atom.
  • Hydrobromide Salt: Improves crystallinity and stability for pharmaceutical formulations.

Propriétés

IUPAC Name

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S.BrH/c1-16-4-5-17(2)20(14-16)23-22-25(24-10-12-27-13-11-24)21(15-28-22)18-6-8-19(26-3)9-7-18;/h4-9,14-15H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPMIHSMCHNNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)N4CCOCC4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Introduction of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is added via electrophilic aromatic substitution, often using methoxybenzene and a suitable electrophile.

    Final Assembly: The final compound is assembled by coupling the intermediate products through condensation reactions, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and methoxyphenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the thiazole ring or the imine bond, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound can serve as a probe or ligand for studying enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it useful in drug discovery and development.

Medicine

In medicine, (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide may have potential therapeutic applications. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors, although further research is needed to confirm its efficacy and safety.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mécanisme D'action

The mechanism of action of (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s thiazole ring and morpholine moiety can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The methoxyphenyl group may enhance binding affinity through π-π stacking interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Thiazole-Based Derivatives

N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-azepin-2-yl)-Hydrazine Hydrobromide
  • Structural Differences :
    • Replaces the morpholine group with a tetrahydroazepine ring.
    • Contains a hydrazine linker instead of a dimethylaniline group.
  • Biological Activity : Exhibits cardioprotective effects by reducing smooth muscle contractility under hypoxia, outperforming Levocarnitine by 20% in efficacy .
  • Physicochemical Properties : The tetrahydroazepine ring may reduce solubility compared to morpholine due to lower polarity.
S-Alkylated 1,2,4-Triazoles (Compounds [10–15])
  • Structural Differences :
    • Replaces the thiazole core with a 1,2,4-triazole ring.
    • Features sulfonylphenyl and fluorophenyl substituents (e.g., 2,4-difluorophenyl) .
  • Spectroscopic Data :
    • IR spectra show νC=S at 1247–1255 cm⁻¹ (vs. thiazole νC=N at ~1600 cm⁻¹).
    • Absence of νC=O (1663–1682 cm⁻¹) confirms triazole formation .
  • Bioactivity : Primarily antimicrobial and anti-inflammatory, differing from the cardioprotective focus of thiazole derivatives.

Heterocyclic Cofactors (MFR-a and Methylofuran)

  • Structural Differences: MFR-a contains a furanose backbone with glutamic acid linkages, while methylofuran includes a formyl group for one-carbon transfer .
  • Functional Role: Serve as cofactors in methanogenic pathways, contrasting with the therapeutic applications of thiazole derivatives.

Structural and Functional Comparison Table

Compound Name / Class Core Structure Key Substituents Biological Activity IR/NMR Highlights
Target Compound Thiazole 4-Methoxyphenyl, Morpholine Cardioprotective (hypoxia models) νC=N (thiazole) ~1600 cm⁻¹
N1-Tetrahydroazepine Analog Thiazole 4-Methoxyphenyl, Tetrahydroazepine Cardioprotective NH stretch: 3150–3319 cm⁻¹
S-Alkylated 1,2,4-Triazoles [10–15] 1,2,4-Triazole Sulfonylphenyl, Fluorophenyl Antimicrobial νC=S: 1247–1255 cm⁻¹
MFR-a Furanose Glutamic acid linkages Methanogenesis cofactor N/A

Activité Biologique

(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide is a novel compound that has garnered interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a thiazole ring, morpholine moiety, and dimethylaniline component. Its molecular formula is C24H22N4O5SC_{24}H_{22}N_4O_5S with a molecular weight of approximately 478.53 g/mol. The presence of methoxy and morpholine groups contributes to its lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various thiazole derivatives demonstrated that specific modifications could enhance anti-proliferative activity against breast cancer cell lines (MCF-7) and colorectal cancer cell lines (Caco-2). The most potent derivative exhibited an IC50 value of 3.96 μM against MCF-7 cells, indicating significant cytotoxic effects .

Table 1: Anti-proliferative Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)
4cMCF-73.96 ± 0.21
4jCaco-25.87 ± 0.37

The mechanism of action appears to involve the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA II and hCA IX, which are associated with tumor progression. The inhibition constants (KIs) for these isoforms ranged from 2.6 to 598.2 nM for hCA II and from 16.1 to 321 nM for hCA IX, suggesting that this compound could be a viable candidate for targeting tumor-associated CA isoforms .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazolidinone derivatives similar to (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide. These derivatives were tested for their cytotoxicity against multiple cancer cell lines, demonstrating significant variations in potency based on structural modifications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.